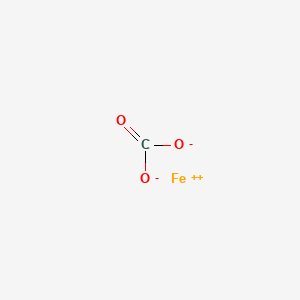

Ferrous carbonate

説明

Ferrous carbonate is an inorganic compound composed of iron, carbon, and oxygen. It is an important component of the iron cycle, as it is a major source of iron in the environment. This compound is used in a variety of applications, including as a dietary supplement, in the production of pharmaceuticals, and in the manufacture of various industrial products.

科学的研究の応用

Kinetics and Equilibria of Aqueous Ferrous Carbonate : this compound's precipitation and dissolution kinetics, and solubility product constant measurements were studied under various temperature conditions. This research is crucial for understanding this compound's behavior in natural and industrial processes (Greenberg & Tomson, 1992).

Environmental Applications of Vivianite : Vivianite, a hydrous ferrous phosphate mineral, is formed in conditions containing high concentrations of ferrous iron. Its formation is linked to microbial extracellular electron transfer and has potential environmental applications, including heavy metal immobilization and eutrophication alleviation (Yuan et al., 2020).

Formation of Iron Minerals : Studies on the stability fields of various iron minerals, including this compound, have provided insights into their formation in different environmental conditions. This research aids in understanding the geochemical cycling of iron (Huber & Garrels, 1953).

Synthesis of Gamma Ferric Oxide : this compound was used in the synthesis of gamma ferric oxide, a magnetic iron oxide with applications in magnetic materials (Narasimhan et al., 2002).

Arsenic Removal from Aqueous Solution : Ferrous-based red mud sludge, which combines iron-arsenic co-precipitation and high arsenic adsorption, has been developed for arsenic removal in water treatment, demonstrating the utility of ferrous compounds in environmental remediation (Li et al., 2010).

Synthesis of Slow-Release Fertilizers : A process to recycle ferrous sulfate, a by-product of the titanium dioxide industry, was developed. It involved transforming sulfates into carbonates to serve as slow-release fertilizers, illustrating the potential of ferrous compounds in agriculture (Li et al., 2017).

Biogeochemical Dynamics in Permeable Reactive Barriers : The study of this compound and other iron compounds in permeable reactive barriers has provided insights into their long-term performance and biogeochemical impacts, crucial for environmental engineering applications (Gu et al., 1999).

Bioreduction of Natural Goethite : Research on the bioreduction of natural goethite to form this compound provides insights into mineral transformations relevant to environmental remediation and geological processes (Maitte et al., 2015).

作用機序

Target of Action

Ferrous carbonate, also known as Iron (II) carbonate, is a green-brown ionic solid consisting of iron (II) cations (Fe2+) and carbonate anions (CO2−3) . The primary targets of this compound are the iron-deficient cells in the body. Iron is a crucial component of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to all parts of the body .

Mode of Action

This compound interacts with its targets by supplying the necessary iron for the production of hemoglobin . When ingested, it dissociates into iron (II) ions and carbonate ions. The iron (II) ions are absorbed by the body and used in the synthesis of hemoglobin, thus helping to prevent or treat iron deficiency anemia .

Biochemical Pathways

The key biochemical pathway affected by this compound is the heme synthesis pathway. Iron is a critical component of heme, which is a part of hemoglobin. By supplying iron, this compound supports the production of heme and, consequently, hemoglobin . This helps to ensure the efficient transport of oxygen throughout the body.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Iron in the heme form is absorbed better compared to the non-heme inorganic iron. Iron is difficult to be absorbed in the ferric form while the ferrous form is better absorbed. Iron absorption is facilitated by vitamin C and meat in the diet . Once absorbed, the iron is distributed throughout the body and used in the production of hemoglobin .

Result of Action

The primary result of this compound’s action is the prevention or treatment of iron deficiency anemia . By supplying the body with necessary iron, it supports the production of hemoglobin, ensuring that red blood cells can effectively transport oxygen. This helps to alleviate the symptoms of iron deficiency anemia, such as fatigue, weakness, and pale skin .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain dietary components, such as vitamin C and meat, can enhance the absorption of iron . Conversely, certain substances, like tea and coffee, can inhibit iron absorption . The pH level of the stomach can also impact the absorption of iron, with a lower pH (more acidic environment) generally promoting better absorption .

Safety and Hazards

While generally regarded as safe, overexposure or misuse of iron (II) carbonate can lead to health problems such as iron poisoning . It is advisable to handle it with caution, using appropriate personal protective equipment . It should be considered as irritant to skin and eyes and to the respiratory tract .

将来の方向性

生化学分析

Biochemical Properties

Ferrous carbonate plays a crucial role in biochemical reactions. It consists of iron (II) cations (Fe2+) and carbonate anions (CO2− 3) . The iron (II) cations can participate in redox reactions, acting as a reducing agent. They can donate electrons to other molecules in biochemical reactions, facilitating various metabolic processes.

Cellular Effects

This compound influences cell function by contributing to the iron content necessary for various cellular processes. Iron is a vital component of hemoglobin, a protein in red blood cells responsible for transporting oxygen. Inadequate iron can lead to conditions like anemia .

Temporal Effects in Laboratory Settings

This compound is stable under normal conditions but decomposes at about 500–600 °C . In laboratory settings, the effects of this compound on cellular function can be observed over time, with potential changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been used as an iron dietary supplement to treat anemia . This compound is generally less bioavailable than ferrous sulphate .

特性

IUPAC Name |

iron(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDACVRFCEPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052225 | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |

| Record name | Ferrous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.9 g/cu cm | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Precipitates as a white solid | |

CAS RN |

563-71-3 | |

| Record name | Ferrous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: Decomposes | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

ANone: The molecular formula of ferrous carbonate is FeCO3. Its molecular weight is 115.85 g/mol.

A: Yes, infrared (IR) spectroscopy has been used to characterize this compound. Studies have identified characteristic absorption bands between 800-500 cm−1. []

A: this compound is relatively unstable in the presence of oxygen and moisture. It readily oxidizes to form ferric oxides and hydroxides. []

A: this compound (siderite) forms a protective scale on the surface of mild steel in CO2-rich environments, such as oil and gas pipelines. [] The formation of this scale is influenced by factors like temperature, pH, and the presence of other chemical species. []

A: Studies using in-situ synchrotron X-ray diffraction have shown that trace amounts of Cr3+ can expedite the formation of crystalline siderite during CO2 corrosion. [] This is attributed to the influence of chromium on local pH levels at the steel surface, facilitating faster precipitation of this compound. []

A: The dissolution rate of this compound is influenced by factors like pH, temperature, and the presence of other ions in solution. For instance, in acidic environments, this compound readily dissolves. []

A: Other iron salts like ferrous sulfate, ferrous fumarate, and ferric ammonium citrate are commonly used as iron supplements. [, , ] The choice of iron supplement depends on factors like tolerability, bioavailability, and cost.

ANone: While this compound itself is not typically used as a corrosion inhibitor, other strategies for mitigating CO2 corrosion include using corrosion-resistant alloys, applying protective coatings, and controlling the pipeline environment (e.g., by removing CO2 or adding inhibitors).

A: this compound released into the environment can undergo oxidation, forming ferric oxides and hydroxides. [] These iron oxides can influence the mobility and bioavailability of other elements in the environment. []

A: Strategies to minimize the environmental impact of this compound waste include optimizing industrial processes to reduce waste generation, recycling and reusing this compound waste, and developing appropriate disposal methods that minimize leaching and contamination. []

A: this compound, in the form of Blaud's pills, has a long history of use as an iron supplement dating back to the 19th century. []

A: Early research focused on the macroscopic properties of this compound scales. More recently, advanced techniques like in-situ synchrotron X-ray diffraction have allowed scientists to investigate the microscopic mechanisms of scale formation, including the role of nucleation and crystal growth. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-4-oxo-4-[(phenylmethyl)amino]butyl]-L-leu](/img/no-structure.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)